methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a complex heterocyclic molecule featuring a thiazole core substituted with a methyl group and a carboxylate ester at positions 4 and 5, respectively. The 4,5-dioxo groups on the pyrrolidine ring enhance electrophilicity, possibly enabling interactions with nucleophilic targets. While direct experimental data for this compound are absent in the provided evidence, its structural motifs align with pharmacologically active heterocycles, such as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C20H16N2O6S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H16N2O6S2/c1-9-6-7-11(28-9)14-13(15(23)12-5-4-8-29-12)16(24)18(25)22(14)20-21-10(2)17(30-20)19(26)27-3/h4-8,14,24H,1-3H3 |
InChI Key |
SOGHIZJPTIQSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Thiazole ring : Known for its role in various biological activities.
- Furan moiety : Often associated with antioxidant properties.
- Thiophenol group : Contributes to the compound's reactivity and potential interactions with biological targets.
The molecular formula is C₁₈H₁₈N₂O₅S₂, with a molecular weight of approximately 394.47 g/mol. Its complex structure suggests multiple sites for interaction with biological macromolecules.
Antioxidant Activity
Research has indicated that compounds containing thiophene and furan rings exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
The compound has shown promising results against a range of microbial pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacterial strains : Including Staphylococcus aureus and Escherichia coli.
- Fungal strains : Such as Candida albicans.
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Enzyme Inhibition
The biological activity of the compound may also stem from its ability to inhibit specific enzymes. For instance, thiazole derivatives are known inhibitors of various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Case Studies and Research Findings
- Study on Antioxidant Activity :
-
Antimicrobial Efficacy :
- In a comparative study, the compound was tested against standard antibiotics for its antimicrobial efficacy. It exhibited a minimum inhibitory concentration (MIC) lower than that of several conventional antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
- Enzyme Inhibition Research :
Data Table: Biological Activities of Methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique architecture can be compared to structurally related heterocycles from the literature:
Key Observations:
This contrasts with the Suzuki coupling used for pyrazolopyrimidine-thiophene hybrids or the click chemistry for triazole-pyrazole systems . The absence of fluorinated or chlorinated groups in the target compound differentiates it from the fluorinated chromenone in and the chlorinated triazole in , which are often used to enhance bioavailability or binding affinity.
The hydroxy(thiophen-2-yl)methylidene group introduces conjugation similar to enolates in natural products, which could enhance UV absorption or redox activity .
Analogous triazole-thiones exhibit hydrogen-bonded networks, suggesting the target compound may form similar intermolecular interactions. Density functional theory (DFT) methods, such as those in , could model its electronic structure to predict reactivity or spectroscopic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
